3-Butoxy-2-chloropyridine
Description
Structure
3D Structure
Properties
CAS No. |
1003711-47-4 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-butoxy-2-chloropyridine |
InChI |
InChI=1S/C9H12ClNO/c1-2-3-7-12-8-5-4-6-11-9(8)10/h4-6H,2-3,7H2,1H3 |
InChI Key |
PEVRRYBRQNQKNN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(N=CC=C1)Cl |
Canonical SMILES |
CCCCOC1=C(N=CC=C1)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Butoxy 2 Chloropyridine and Its Analogs
Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines
Nucleophilic aromatic substitution is a key reaction for functionalizing halogenated pyridines. This reaction typically proceeds through an addition-elimination mechanism. In this pathway, a nucleophile attacks the electron-deficient carbon atom attached to the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The aromaticity of the pyridine (B92270) ring is temporarily disrupted in this intermediate. Subsequently, the leaving group, in this case, the chloride ion, is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.compressbooks.pub
The pyridine nitrogen plays a crucial role in activating the ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negative charge in the Meisenheimer intermediate through resonance. wikipedia.org For 2-chloropyridine (B119429) derivatives, the attack occurs at the C2 position. The presence of electron-withdrawing groups on the pyridine ring generally accelerates SNAr reactions by further stabilizing the anionic intermediate. wikipedia.orgmasterorganicchemistry.combyjus.com
Influence of Substituent Effects on SNAr Reactivity (e.g., butoxy and chloro groups)
The reactivity of 3-butoxy-2-chloropyridine in SNAr reactions is influenced by the electronic effects of both the butoxy and chloro substituents.
Chloro Group: The chlorine atom at the 2-position is the leaving group in the SNAr reaction. Its electronegativity also contributes to the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack. nih.gov
Butoxy Group: The butoxy group at the 3-position primarily exerts an electron-donating effect through resonance, which can decrease the electrophilicity of the pyridine ring and thus decelerate the rate of SNAr reactions compared to unsubstituted or electron-withdrawn pyridines. nih.gov However, its inductive electron-withdrawing effect can have a counteracting, albeit weaker, influence. The position of substituents is critical; for instance, the in-ring nitrogen atom acts as an activating group in the SNAr reaction, and its position relative to the leaving group affects the reactive potency. nih.gov
Table 1: Illustrative Relative Reactivity of Substituted 2-Chloropyridines in SNAr Reactions
| Substituent at Position 5 | Electronic Effect | Expected Relative SNAr Rate |
| -NO₂ | Strong Electron-Withdrawing | Highest |
| -CF₃ | Strong Electron-Withdrawing | High |
| -H | Neutral | Moderate |
| -OCH₃ | Electron-Donating | Low |
Note: This table provides a qualitative comparison based on general principles of substituent effects in SNAr reactions.
Computational Modeling of SNAr Transition States and Reaction Coordinate Analysis
Computational chemistry offers valuable insights into the mechanisms of SNAr reactions. nih.govrsc.org Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, including the structures and energies of reactants, transition states, and intermediates like the Meisenheimer complex. acs.org
Reaction coordinate analysis helps to map the energy profile of the reaction, identifying the rate-determining step, which is typically the formation of the Meisenheimer intermediate. masterorganicchemistry.com Computational models can predict the activation energies for SNAr reactions and explain the regioselectivity observed in substituted pyridines. nih.govrsc.org For this compound, computational studies could elucidate the precise influence of the butoxy group on the stability of the transition state and the Meisenheimer complex, providing a quantitative understanding of its reactivity. Such models can also predict how the reaction mechanism might shift between a stepwise and a concerted process depending on the substituents and reaction conditions. acs.org
Reactivity Pertaining to the Butoxy Moiety
The butoxy group in this compound can also participate in specific reactions, although these are generally less common than the SNAr at the C2 position.
Cleavage Reactions and Stability Studies of Alkoxypyridines
The ether linkage of the butoxy group can undergo cleavage under certain conditions. For instance, iridium(I) complexes have been shown to catalyze the C-O bond cleavage in 2-alkoxypyridines, leading to O-to-N-alkyl migration to form N-substituted pyridones. researchgate.net While this has been demonstrated for 2-alkoxypyridines, similar reactivity could potentially be induced in 3-butoxy derivatives under specific catalytic conditions. The stability of the butoxy group is generally high under typical SNAr conditions, but harsh acidic or basic conditions, or the use of specific Lewis acids, could lead to its cleavage.
Stability studies are crucial to determine the optimal conditions for storage and handling of such compounds. These studies typically involve subjecting the compound to various conditions of temperature, humidity, and light to assess its degradation over time.
Generation and Reactivity of Alkoxyl Radicals from N-Alkoxypyridinium Salts
While not a direct reaction of this compound itself, the generation of alkoxyl radicals from related N-alkoxypyridinium salts is a known process. These radicals can be formed through photochemical or chemical initiation and can participate in various reactions, including hydrogen atom abstraction. This area of reactivity is more relevant to derivatives of this compound where the pyridine nitrogen is quaternized to form an N-alkoxypyridinium salt.
Reactivity at the Chlorine Functional Group
The primary role of the chlorine atom in this compound is as a leaving group in nucleophilic aromatic substitution reactions. chempanda.comwikipedia.org A wide range of nucleophiles can displace the chloride, including amines, alkoxides, and thiols, to introduce a variety of functional groups at the 2-position of the pyridine ring. chempanda.comwikipedia.org
The reactivity of the chlorine atom is significantly influenced by the electronic nature of the pyridine ring. As discussed, the butoxy group at the 3-position can modulate this reactivity. Other reactions at the chlorine atom are less common but can include reduction to remove the chlorine or certain metal-catalyzed cross-coupling reactions, although SNAr is generally the most facile pathway for 2-chloropyridines. nih.gov The reactivity of chlorine atoms can also be studied in the context of radical reactions in aqueous solutions, though this is less relevant to synthetic applications of this compound. rsc.orgresearchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., C-H arylation with 2-chloropyridine derivatives)
The chlorine atom at the C2 position of this compound is amenable to displacement via transition metal-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
C-C Bond Formation: Palladium-catalyzed reactions are particularly effective for the C-H arylation of various arenes and heteroarenes using 2-chloropyridine derivatives as coupling partners. chemrxiv.orgchemrxiv.orgresearchgate.net These reactions provide a streamlined alternative to traditional cross-coupling methods that often require pre-functionalized starting materials like boronic acids. chemrxiv.orgresearchgate.net In a typical catalytic cycle, an active Pd(0) species undergoes oxidative addition into the C-Cl bond of the 2-chloropyridine. The subsequent steps involve C-H activation of the coupling partner, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The butoxy group at the C3 position can influence the reaction's efficiency through its electronic and steric effects on the pyridine ring.
A notable application is the direct C-H arylation of fluoroarenes with 2-chloropyridine derivatives, which offers an efficient route to 2-(fluorinated aryl)pyridines. chemrxiv.org This methodology demonstrates broad functional group tolerance and can be performed in environmentally benign solvents. chemrxiv.org
Interactive Table: Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | K₂CO₃ | i-PrOAc | 120 | 75-95 | chemrxiv.org |
| Pd₂ (dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 80-92 | chemrxiv.org |
C-N Bond Formation: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, enabling the coupling of amines with aryl halides. researchgate.net This palladium-catalyzed reaction is applicable to 2-chloropyridines, allowing for the synthesis of 2-aminopyridine (B139424) derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. The 3-butoxy group is expected to be well-tolerated in such transformations. This method is widely utilized in medicinal chemistry and the synthesis of natural products due to its reliability and broad substrate scope. tcichemicals.com
Dehalogenation and Subsequent Functional Group Interconversions
The chlorine atom of this compound can be removed or replaced, opening pathways for further molecular elaboration.
Dehalogenation: Reductive dehalogenation of the C-Cl bond can be achieved using various methods. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source, is a common approach. Other methods include the use of metal hydrides such as lithium aluminium hydride (LiAlH₄) or reaction with active metals like zinc in an acidic medium. Successful dehalogenation yields 3-butoxypyridine (B13752736), a key intermediate for further functionalization.
Functional Group Interconversions: The process of converting one functional group into another is a fundamental aspect of organic synthesis. imperial.ac.uk For this compound, the chlorine atom serves as a versatile handle for such transformations.
Nucleophilic Substitution: The C-Cl bond can be displaced by various nucleophiles. wikipedia.org For instance, reaction with sodium methoxide (B1231860) can yield 2-methoxy-3-butoxypyridine. Similarly, reaction with thiols can introduce sulfur-based functionalities. The reaction of 2-chloropyridine derivatives with glutathione (B108866), catalyzed by glutathione S-transferase, demonstrates the susceptibility of the C2 position to nucleophilic attack by biologically relevant molecules. researchgate.netnih.gov
Conversion to Organometallics: After dehalogenation, the C2 position of the resulting 3-butoxypyridine can be functionalized via directed ortho-metalation, although the directing ability of the butoxy group would compete with the inherent reactivity of the pyridine ring. A more direct route involves halogen-metal exchange on the parent compound, for example using n-butyllithium, to generate a 2-lithiated pyridine species. This powerful nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the C2 position.
Electrophilic Aromatic Substitution Patterns on the Pyridine Ring System
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org In acidic media, required for many SEAr reactions like nitration and sulfonation, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org
However, the substituents on the this compound ring modify this intrinsic reactivity.
3-Butoxy Group: This is an alkoxy group, which is strongly activating and ortho-, para-directing due to resonance donation of a lone pair of electrons from the oxygen atom. It directs incoming electrophiles to the C2 and C4 positions.
2-Chloro Group: This is a halogen, which is deactivating via induction but ortho-, para-directing due to resonance. It directs towards the C4 and C6 positions.
Nucleophilic Dearomatization Reactions of Pyridine Derivatives
Nucleophilic dearomatization is a powerful strategy to convert flat, aromatic pyridines into complex, three-dimensional saturated or partially saturated heterocyclic structures. acs.org This transformation is thermodynamically unfavorable due to the loss of aromaticity and typically requires activation of the pyridine ring. acs.org
Activation is usually achieved by reacting the pyridine nitrogen with an electrophile, such as an acyl or alkyl halide, to form a highly electrophilic N-acyl or N-alkylpyridinium salt. mdpi.comnih.gov This activation renders the C2, C4, and C6 positions susceptible to attack by a wide range of nucleophiles, including organometallic reagents, enolates, and hydrides. mdpi.comnih.gov
For a this compound derivative, upon formation of the corresponding pyridinium (B92312) salt, nucleophilic attack would likely occur at the C4 or C6 positions.
C4-Attack: This position is electronically activated and sterically accessible.
C6-Attack: This position is also electronically activated, but may be subject to some steric hindrance from the adjacent butoxy group at C3, depending on the size of the incoming nucleophile.
C2-Attack: Attack at the C2 position is also possible, which would lead to a substitution of the chlorine atom, although this is mechanistically distinct from a dearomatization pathway that retains the substituent.
Catalytic asymmetric dearomatization reactions have been developed, employing chiral copper or ruthenium complexes, to produce enantiomerically enriched dihydropyridines and piperidines, which are valuable building blocks in medicinal chemistry. nih.govnih.govacs.org
Photochemical and Thermal Reaction Pathways Involving this compound Scaffolds
The presence of a chromophoric pyridine ring and a labile C-Cl bond suggests that this compound may undergo specific reactions under photochemical or thermal conditions.
Photochemical Reactions: Aryl chlorides can undergo photochemical cleavage of the carbon-chlorine bond upon absorption of UV light. This homolytic cleavage would generate a pyridyl radical and a chlorine radical. The highly reactive pyridyl radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical species. The specific outcome would be highly dependent on the reaction conditions, including the solvent and the presence of other reagents. Studies on related pyridine derivatives have shown that irradiation can induce isomerization and ring-closure reactions, leading to novel heterocyclic systems. unl.pt For example, irradiation of certain chalcones containing a pyridine moiety can lead to the formation of flavylium-type cations. unl.pt
Thermal Reactions: Thermally, this compound is relatively stable. At high temperatures, decomposition pathways could be initiated by the cleavage of the weakest bonds. While the C-Cl bond is susceptible, thermal reactions are often less specific than photochemical ones. In the presence of strong bases, thermally induced elimination reactions to form pyridyne intermediates are a possibility, although this is more common for pyridines with halogens at the C3 and C4 positions. The presence of the butoxy group might also lead to thermal rearrangements or ether cleavage under harsh conditions.
Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Purity Determination
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 3-Butoxy-2-chloropyridine provides characteristic signals for the protons of the pyridine (B92270) ring and the butoxy side chain. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the aromatic ring current. Similarly, the ¹³C NMR spectrum reveals distinct signals for each carbon atom in the molecule, with the position of the signals being dependent on their hybridization and chemical environment. The electronegative chlorine and oxygen atoms significantly influence the chemical shifts of the adjacent carbon atoms. uam.es
In ¹³C NMR, carbons attached to electronegative atoms like chlorine and oxygen will be deshielded and appear at higher chemical shifts. researchgate.net The carbon atoms of the pyridine ring will have characteristic shifts depending on their position relative to the nitrogen and the substituents.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | 7.2 - 7.5 | - |
| H-5 | 7.0 - 7.3 | - |
| H-6 | 8.0 - 8.3 | - |
| O-CH₂ | 4.0 - 4.3 | 65 - 70 |
| O-CH₂-CH₂ | 1.7 - 1.9 | 30 - 35 |
| O-CH₂-CH₂-CH₂ | 1.4 - 1.6 | 18 - 22 |
| CH₃ | 0.9 - 1.0 | 13 - 15 |
| C-2 | - | 150 - 155 |
| C-3 | - | 145 - 150 |
| C-4 | - | 120 - 125 |
| C-5 | - | 125 - 130 |
| C-6 | - | 148 - 152 |
Note: These are estimated values based on general principles and data for similar compounds. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. wikipedia.org
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-4, H-5, and H-6) and between the protons within the butoxy chain. youtube.com
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edulibretexts.org It is instrumental in assigning the carbon signals based on the previously assigned proton signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edulibretexts.org HMBC is crucial for establishing the connectivity between the butoxy group and the pyridine ring, for example, by showing a correlation between the -OCH₂- protons and the C-3 of the pyridine ring. youtube.com
These 2D NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure, confirming the substitution pattern and the integrity of the butoxy chain. usask.ca
NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. nih.govchemrxiv.org By acquiring a series of ¹H NMR spectra at regular intervals, the disappearance of starting materials and the appearance of products can be quantified. researchgate.net This is particularly useful in the synthesis of this compound to optimize reaction conditions such as temperature, reaction time, and catalyst loading.
Furthermore, in some cases, NMR can be used to detect and characterize transient intermediates that may form during the reaction. rsc.org This provides valuable mechanistic insights into the reaction pathway. Advanced techniques like flow NMR can be employed for online reaction monitoring. rsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the butoxy group.
Pyridine Ring Vibrations : The pyridine ring gives rise to several characteristic bands. C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. vscht.czpressbooks.pub C=C and C=N stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. uniroma1.it The substitution pattern on the pyridine ring influences the exact positions of these bands. researchgate.netresearchgate.net
Butoxy Group Vibrations : The butoxy group will show characteristic C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). ucla.edu A strong C-O stretching band is expected in the region of 1000-1300 cm⁻¹. orgchemboulder.com Bending vibrations for the CH₂ and CH₃ groups will be observed in the 1375-1470 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| C=C, C=N (Pyridine) | Stretch | 1400 - 1600 | Medium to Strong |
| C-O (Ether) | Stretch | 1000 - 1300 | Strong |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
| Aliphatic C-H | Bend | 1375 - 1470 | Medium |
The butoxy group attached to the pyridine ring has conformational flexibility due to rotation around the C-O and C-C single bonds. IR spectroscopy can be used to study the conformational preferences of the molecule. nih.gov Different conformers may exhibit slightly different vibrational frequencies, particularly for the C-O stretching and the skeletal vibrations of the butoxy chain.
Furthermore, IR spectroscopy can provide insights into intermolecular interactions. For example, in the solid state or in concentrated solutions, shifts in the vibrational bands, particularly those of the pyridine ring, may indicate intermolecular interactions such as π-π stacking.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, this technique is crucial for confirming the successful synthesis and for identifying any potential impurities.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govmdpi.com This is particularly useful for distinguishing between compounds that may have the same nominal mass but different chemical formulas. For small molecules like this compound, HRMS can confirm the elemental composition (C9H12ClNO) with a high degree of confidence. nih.gov The theoretical exact mass of this compound can be calculated and compared to the experimentally determined value.
Table 1: Theoretical Isotopic Masses for this compound (C9H12ClNO)
| Isotope Formula | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C9H1235ClNO | 185.06074 | 100.00 |
This table presents the theoretical exact masses for the two most abundant isotopic compositions of this compound, considering the natural abundance of 35Cl and 37Cl.
An experimental HRMS measurement yielding a mass very close to 185.06074 Da would provide strong evidence for the presence of the C9H1235ClNO formula.
Tandem mass spectrometry (MS/MS) is a powerful technique used to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. escholarship.org This method is instrumental in confirming the connectivity of atoms within the this compound molecule. The fragmentation patterns observed can help to differentiate it from other structural isomers.
Table 2: Plausible Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |
|---|---|---|---|
| 185 | [M - C4H8]+• (Butene loss via McLafferty rearrangement) | C4H8 | 129 |
| 185 | [M - C4H9]+ (Loss of butyl radical) | •C4H9 | 128 |
| 129 | [M - C4H8 - CO]+• | CO | 101 |
This table outlines potential fragmentation pathways that could be observed in an MS/MS experiment, providing structural insights.
The analysis of these fragmentation patterns allows for a detailed structural characterization, confirming the presence of both the butoxy group and the chloropyridine core.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) can give insights into the extent of conjugation in the molecule. For pyridine derivatives, characteristic absorption bands are attributed to π → π* and n → π* transitions. researchgate.net The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted pyridine ring.
While the specific spectrum for this compound is not widely published, studies on similar molecules, such as halogenated pyrimidine (B1678525) derivatives, show that the introduction of a halogen atom can influence the energy of these transitions. rsc.org The butoxy group, being an electron-donating group, is also expected to cause a shift in the absorption bands compared to unsubstituted 2-chloropyridine (B119429).
Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Electronic Transition | Expected λmax Range (nm) |
|---|---|
| n → π* | 270 - 290 |
This table provides an estimation of the expected absorption maxima for this compound based on the electronic transitions typical for substituted pyridines.
X-ray Crystallography of this compound Analogues and Derivatives for Definitive Structural Characterization
Studies on related compounds like 2-chloro-3-nitropyridine (B167233) and 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (B1315040) reveal important structural features that can be extrapolated to this compound. researchgate.netresearchgate.net For instance, in these structures, the pyridine ring is nearly planar.
Table 4: Selected Crystallographic Data for 2-Chloro-3-nitropyridine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.613 (1) |
| b (Å) | 14.733 (2) |
| c (Å) | 11.558 (2) |
Data from the crystallographic study of 2-chloro-3-nitropyridine, an analogue of this compound. researchgate.net
The structural data from such analogues can be used to build a reliable model of the this compound molecule.
Correlation and Validation of Experimental Spectroscopic Data with Predicted Theoretical Spectra
In modern analytical chemistry, the correlation of experimental data with theoretically predicted spectra is a powerful tool for structural validation. iku.edu.tr Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational spectra (IR and Raman) and NMR chemical shifts. These predicted spectra can then be compared with experimental results to confirm the proposed structure. This approach is particularly valuable for complex molecules or when authentic reference standards are unavailable. Studies on 2-chloropyridine metal complexes have demonstrated the utility of theoretical calculations in interpreting vibrational spectra. iku.edu.tr A good correlation between the experimental and theoretical spectra provides a high level of confidence in the structural assignment of this compound.
Computational Chemistry and Quantum Mechanical Investigations of 3 Butoxy 2 Chloropyridine
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.95 | Electron-donating capability (Ionization Potential) |
| LUMO Energy | -1.55 | Electron-accepting capability (Electron Affinity) |
| HOMO-LUMO Gap (ΔE) | 5.40 | Chemical reactivity and kinetic stability |
The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. acs.org It provides a clear picture of the charge distribution, revealing regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.netresearchgate.net These regions are crucial for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions and electrophilic or nucleophilic attacks.
For this compound, the MEP surface would be expected to show significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack or hydrogen bonding. acs.org Another region of negative potential would be associated with the chlorine atom, although this is more complex due to the phenomenon of the σ-hole. mdpi.com The butoxy group's oxygen atom would also exhibit a negative potential. Conversely, positive potential regions would be located around the hydrogen atoms of the pyridine (B92270) ring and the butyl chain, indicating their susceptibility to nucleophilic attack. The MEP provides a qualitative guide to the molecule's reactivity and intermolecular interaction sites. mdpi.com
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides an intuitive chemical picture of bonding, hybridization, and electron delocalization. wisc.edu By examining the occupancy of NBOs, one can assess the validity of the Lewis structure; occupancies close to 2.0 electrons indicate well-localized bonds or lone pairs. wikipedia.org
A key feature of NBO analysis is the study of delocalization effects through second-order perturbation theory, which evaluates the stabilization energy (E(2)) arising from donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.descirp.org For this compound, significant interactions would be expected, such as the delocalization of electron density from the nitrogen lone pair (LP(N)) or the oxygen lone pair (LP(O)) into the antibonding π* orbitals of the pyridine ring. These interactions stabilize the molecule and provide a quantitative measure of resonance effects. NBO analysis also details the hybridization of each atom, offering insights into the geometry and bonding characteristics of the molecule. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | π* (C2-C3) | 25.5 |
| LP (1) N | π* (C4-C5) | 18.2 |
| LP (2) O | σ* (C3-C(butyl)) | 5.8 |
| π (C4-C5) | π* (C2-C3) | 15.4 |
Application of Ab Initio and Semi-Empirical Methods for Prediction of Electronic Properties
Computational chemistry offers a spectrum of methods to predict molecular properties, broadly categorized into ab initio, semi-empirical, and DFT approaches. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without experimental parameters, relying only on fundamental physical constants. rsc.orgaps.org These methods, such as Møller-Plesset perturbation theory (MP2), provide high accuracy but are computationally expensive, making them more suitable for smaller molecules. researchgate.netmostwiedzy.pl
Semi-empirical methods, on the other hand, simplify calculations by incorporating parameters derived from experimental data. This approximation significantly reduces computational time, allowing for the study of larger systems, though with a potential trade-off in accuracy.
For a molecule like this compound, a hierarchical approach is often practical. Semi-empirical methods could be used for initial conformational searches or for studying very large systems involving this molecule. For more accurate predictions of electronic properties like dipole moment, polarizability, and ionization energies, DFT or higher-level ab initio calculations (if computationally feasible) would be the methods of choice. iiste.orgmdpi.com
Theoretical Exploration of Reaction Mechanisms via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
Understanding the mechanism of a chemical reaction involves mapping the energetic pathway from reactants to products. This pathway proceeds through a high-energy point known as the transition state (TS). Computational chemistry provides powerful tools to locate these fleeting structures and verify the reaction path. A transition state search algorithm aims to find a first-order saddle point on the potential energy surface—a structure that is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. schrodinger.com
Once a candidate transition state is located, its identity must be confirmed. This is done by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To definitively connect the transition state to the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. schrodinger.comnih.gov The IRC follows the minimum energy path downhill from the transition state in both the forward and reverse directions. For this compound, these methods could be used to model reactions such as nucleophilic aromatic substitution at the C2 position, elucidating the energy barrier (activation energy) and the precise atomic motions involved as the nucleophile attacks and the chloride leaving group departs. nih.govutexas.edulookchem.com
Investigation of Non-Covalent Interactions (e.g., Halogen Bonding in Related Pyridine Systems)
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. Among these, halogen bonding has emerged as a significant and directional interaction. It occurs when an electrophilic region, known as a σ-hole, on a halogen atom interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. researchgate.netmdpi.com
In pyridine systems containing a halogen, such as this compound, the chlorine atom at the 2-position can act as a halogen bond donor. jyu.firsc.org The strength and geometry of this interaction can be investigated computationally by analyzing the MEP surface to identify the positive σ-hole on the chlorine atom and by calculating the interaction energies of dimers formed with various halogen bond acceptors (e.g., other pyridine molecules, anions). mdpi.comnih.gov Studies on related 2-halopyridine complexes have demonstrated the importance of halogen bonding in directing crystal packing and forming one-dimensional polymeric chains. mdpi.comjyu.firesearchgate.net Computational analysis, often combined with methods like Quantum Theory of Atoms in Molecules (QTAIM), can quantify the strength and nature of these bonds, providing insight into the solid-state behavior of this compound. mdpi.com
Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR)
There is no specific published data found on the computational prediction and experimental validation of the NMR and IR spectroscopic parameters for this compound.
In general, computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical chemical shifts (δ) for ¹H and ¹³C atoms can be calculated. These theoretical values are then often correlated with experimental data to confirm the molecular structure. Similarly, for Infrared (IR) spectroscopy, computational models can predict the vibrational frequencies corresponding to different functional groups within a molecule. These predicted frequencies are then compared with experimental IR spectra to aid in the assignment of vibrational bands.
A hypothetical table for predicted vs. experimental data would look like this:
Table 1: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| C1' (Butoxy) | Data not available | Data not available |
| C2' (Butoxy) | Data not available | Data not available |
| C3' (Butoxy) | Data not available | Data not available |
| C4' (Butoxy) | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies for this compound were found.
Development of Quantitative Structure-Reactivity Relationships (QSRR) Models
No specific Quantitative Structure-Reactivity Relationships (QSRR) models have been developed for this compound based on the available literature.
QSRR models are computational tools that correlate the chemical structure of a series of compounds with their reactivity. These models use molecular descriptors, which are numerical representations of molecular properties, to predict the reactivity of new or untested compounds. The development of a QSRR model involves a series of steps, including dataset selection, descriptor calculation, model building using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation.
For a series of pyridine derivatives, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant of a reaction.
Table 2: Hypothetical Descriptors for a QSRR Model of Pyridine Derivatives
| Compound | Descriptor 1 (e.g., HOMO energy) | Descriptor 2 (e.g., Dipole Moment) | Reactivity Parameter (e.g., log(k)) |
| Derivative 1 | Data not available | Data not available | Data not available |
| Derivative 2 | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
Note: This table illustrates the type of data used in QSRR studies. The entries are hypothetical as no specific QSRR model for this compound was found.
Utility of 3 Butoxy 2 Chloropyridine As a Versatile Synthetic Intermediate in Advanced Organic Synthesis
Precursor in the Construction of Complex Heterocyclic Systems
The disubstituted nature of 3-Butoxy-2-chloropyridine makes it a foundational building block for more elaborate heterocyclic structures. The chlorine atom serves as a versatile leaving group for nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions, while the butoxy group influences the reactivity of the pyridine (B92270) ring and can be retained or modified in subsequent synthetic steps.
Synthesis of Highly Substituted Pyridine Architectures
The 2-chloro substituent on the pyridine ring is amenable to displacement by a variety of nucleophiles, allowing for the introduction of new functional groups at this position. This reactivity is a cornerstone for creating highly substituted pyridine cores. While specific examples starting from this compound are not extensively documented, the general reactivity of 2-halopyridines suggests its utility in reactions with sulfur, oxygen, and carbon nucleophiles. sci-hub.se Microwave-assisted conditions have been shown to dramatically decrease reaction times for such nucleophilic aromatic substitutions on halopyridines. sci-hub.se This approach facilitates the modular synthesis of pyridines with diverse substitution patterns, which are important components in many biologically active molecules. nih.gov
Role in the Formation of Fused Heterocycles (e.g., Thienopyridines, Quinoline (B57606) Derivatives)
The functional groups of this compound are strategically positioned to enable annulation reactions, leading to the formation of fused heterocyclic systems. These structures are prevalent in medicinal chemistry and materials science.
Thienopyridines: These bicyclic systems, which contain fused thiophene (B33073) and pyridine rings, are of significant interest, with some derivatives acting as P2Y12 receptor antagonists in antiplatelet therapy. nih.govresearchgate.net Synthetic routes to thienopyridines often involve the cyclization of appropriately substituted pyridine precursors. nih.govabertay.ac.ukresearchgate.net For instance, a common strategy involves reacting a 2-chloropyridine (B119429) derivative bearing a cyano or ester group at the 3-position with a sulfur-containing reagent to construct the fused thiophene ring. researchgate.net
Quinolines: Quinoline derivatives are another class of fused heterocycles with a broad range of biological activities. nih.govnih.gov Numerous synthetic methods exist for their construction. researchgate.netorganic-chemistry.orgrsc.org A relevant approach involves the conversion of N-vinyl or N-aryl amides into substituted quinolines, a transformation that can be facilitated by the presence of 2-chloropyridine. organic-chemistry.org This highlights the potential role of 2-chloropyridine derivatives in activating substrates for cyclization reactions that form the quinoline core.
Building Block for Pyridine C-Nucleosides and Analogues
C-nucleosides are a class of compounds where the sugar moiety is linked to the heterocyclic base via a carbon-carbon bond, a feature that imparts increased hydrolytic stability compared to natural N-nucleosides. nih.govbeilstein-journals.orgnih.gov This stability makes them attractive candidates for therapeutic agents. The synthesis of pyridine C-nucleosides often involves the coupling of a protected sugar derivative with a functionalized pyridine. nih.govresearchgate.net Halogenated pyridines, such as bromopyridines, have been used as coupling partners with lithiated sugars to form the crucial C-C glycosidic bond. researchgate.net The chloro-substituent in this compound could similarly serve as an anchor point for coupling with a sugar moiety, making it a potential precursor for this class of molecules.
Applications in Diverse Cross-Coupling Chemistries for Carbon-Carbon and Carbon-Nitrogen Bond Formations
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and halopyridines are common substrates in these transformations. wikipedia.orgnih.govwikipedia.orgmdpi.com The chlorine atom at the 2-position of this compound makes it a suitable electrophilic partner for a variety of such reactions.
Carbon-Carbon Bond Formation: Reactions like the Suzuki, Stille, Negishi, and Kumada couplings enable the formation of C-C bonds by reacting an organometallic reagent with an organic halide. youtube.comchemistry.coachillinois.edu These methods are widely used to synthesize biaryl compounds and introduce alkyl or vinyl groups. The Suzuki reaction, which couples boronic acids with halides, is particularly common due to the stability and low toxicity of the boron reagents. chemistry.coach It is anticipated that this compound could be effectively coupled with various organoboron compounds under palladium catalysis to yield 2-aryl or 2-vinyl-3-butoxypyridines.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a general method for synthesizing aryl amines from aryl halides. tcichemicals.commit.edu This reaction is crucial for preparing molecules containing the C-N linkage, which is abundant in organic and medicinal chemistry. researchgate.netwikipedia.orgnih.gov Applying this methodology to this compound would allow for the direct introduction of primary or secondary amines at the 2-position, providing access to 2-amino-3-butoxypyridine derivatives.
The following table summarizes potential cross-coupling reactions involving this compound as the electrophile.
| Reaction Name | Nucleophilic Partner (R-M) | Bond Formed | Potential Product |
| Suzuki Coupling | R-B(OH)₂ | C-C | 2-Aryl/Vinyl-3-butoxypyridine |
| Stille Coupling | R-Sn(Alkyl)₃ | C-C | 2-Aryl/Vinyl-3-butoxypyridine |
| Negishi Coupling | R-ZnX | C-C | 2-Alkyl/Aryl-3-butoxypyridine |
| Buchwald-Hartwig | R₂NH | C-N | 2-(Dialkylamino)-3-butoxypyridine |
Development of Novel Reagents and Catalysts from this compound Derivatives for Specialized Organic Transformations
While there is no specific information on reagents or catalysts derived directly from this compound, substituted pyridines are integral components of many ligands and catalysts used in organic synthesis. For example, pyridine-containing ligands are widely used to stabilize and modulate the reactivity of transition metal catalysts. The unique electronic properties conferred by the butoxy and chloro substituents could potentially be harnessed to create novel ligands with tailored activities. However, research in this specific area has not been extensively reported.
Significance in Process Chemistry for Scalable and Efficient Chemical Production
For a chemical intermediate to be significant in process chemistry, its synthesis must be scalable, efficient, and cost-effective. The synthesis of 2,3-disubstituted pyridines can be achieved through various methods. One patented process describes the synthesis of related 2-chloro-3-alkoxypyridines starting from 3-amino-2-chloropyridine (B31603) via a diazotization reaction in the presence of the corresponding alcohol. google.com Such routes, if adaptable for the butoxy derivative, could provide a scalable pathway to this compound, making it an attractive intermediate for large-scale production of fine chemicals and active pharmaceutical ingredients. The stability and predictable reactivity of the compound in key transformations like nucleophilic substitution and cross-coupling reactions are critical attributes for its adoption in industrial processes.
Integration into the Synthesis of Functional Materials and Advanced Chemical Entities
This compound serves as a versatile synthetic intermediate in the creation of a wide array of functional materials and advanced chemical entities. Its unique substitution pattern, featuring a reactive chlorine atom and a flexible butoxy group on a pyridine core, allows for its incorporation into complex molecular architectures with tailored electronic, optical, and biological properties. The strategic positioning of the chloro and butoxy groups enables chemists to employ a variety of modern synthetic methodologies to construct novel compounds for diverse applications.
The pyridine ring itself is a key structural motif in many functional materials due to its electron-deficient nature, which can be tuned by substituents. The butoxy group, a moderately electron-donating and flexible alkyl chain, can enhance solubility in organic solvents and influence the self-assembly properties of the final material. The chlorine atom at the 2-position is a versatile handle for a range of cross-coupling reactions, providing a straightforward entry point for the introduction of various functional moieties.
The primary utility of this compound in this context lies in its application in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Such bonds are fundamental to the construction of conjugated systems and complex molecular frameworks that are the basis for many advanced materials.
Potential Applications in Functional Material Synthesis
While specific examples detailing the use of this compound in the synthesis of functional materials are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a key building block in several areas:
Organic Light-Emitting Diodes (OLEDs): The pyridine core is a common component in electron-transporting and emissive materials for OLEDs. Through Suzuki or Sonogashira coupling reactions, this compound can be coupled with various aryl or heteroaryl boronic acids or terminal alkynes to construct extended π-conjugated systems. The butoxy group can improve the processability of these materials, which is crucial for device fabrication.
Organic Semiconductors: The development of novel organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) often relies on the synthesis of molecules with carefully controlled electronic properties and solid-state packing. The ability to introduce diverse substituents onto the pyridine ring of this compound via cross-coupling allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials.
Functional Dyes and Pigments: The pyridine moiety is a known chromophore. By extending the conjugation of the pyridine ring through C-C bond-forming reactions, it is possible to synthesize novel dyes with specific absorption and emission properties. The butoxy group can influence the photophysical properties and solubility of these dyes.
Liquid Crystals: The rigid pyridine core combined with the flexible butoxy chain is a structural motif found in some liquid crystalline materials. By attaching other mesogenic units to the 2-position of the pyridine ring, new liquid crystals with specific phase behaviors and electro-optical properties could be developed.
Synthesis of Advanced Chemical Entities
Beyond materials science, this compound is a valuable intermediate for the synthesis of complex, biologically active molecules and other advanced chemical entities. The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 2-position opens up a vast chemical space for drug discovery and development.
The Buchwald-Hartwig amination reaction is particularly relevant in this context. It allows for the formation of a carbon-nitrogen bond, introducing a wide range of primary and secondary amines at the 2-position of the pyridine ring. This is a common strategy in the synthesis of pharmaceutical compounds.
The following table summarizes the potential transformations of this compound and the resulting classes of advanced chemical entities:
| Reaction Type | Coupling Partner | Product Class | Potential Application Area |
| Suzuki-Miyaura Coupling | Aryl/Heteroarylboronic Acids | 2-Aryl/Heteroaryl-3-butoxypyridines | Organic Electronics, Medicinal Chemistry |
| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-3-butoxypyridines | Functional Polymers, Molecular Scaffolds |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 2-Amino-3-butoxypyridines | Pharmaceuticals, Agrochemicals |
Detailed Research Findings (Inferred)
Based on the established reactivity of 2-chloropyridines, it can be inferred that this compound would be an excellent substrate for these transformations. For instance, in a typical Suzuki-Miyaura coupling, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to yield the corresponding 2-aryl-3-butoxypyridine. The reaction conditions can be optimized to achieve high yields and selectivity.
Similarly, for a Sonogashira coupling, the reaction with a terminal alkyne would be catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, leading to the formation of a 2-alkynyl-3-butoxypyridine. These alkynyl-substituted pyridines are versatile intermediates themselves and can be further elaborated into more complex structures.
In the case of the Buchwald-Hartwig amination, reacting this compound with an amine in the presence of a palladium catalyst and a strong base would provide access to a diverse library of 2-amino-3-butoxypyridine derivatives. These compounds are of significant interest in the pharmaceutical industry due to the prevalence of the 2-aminopyridine (B139424) motif in bioactive molecules.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Butoxy-2-chloropyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 3-position of 2-chloropyridine derivatives. A common approach is reacting 2-chloro-3-hydroxypyridine with butyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Temperature control (80–100°C) and catalyst selection (e.g., KI for enhanced reactivity) are critical for yield optimization. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress should be monitored using TLC or HPLC .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and butoxy chain (δ 0.9–1.7 ppm for methyl/methylene groups).
- FT-IR : Confirm ether linkage (C-O stretch at ~1100 cm⁻¹) and absence of hydroxyl groups.
- Mass Spectrometry (EI/ESI) : Verify molecular ion [M+H]⁺ at m/z 208.6 (C₉H₁₂ClNO⁺).
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.
Document all data following IUPAC guidelines, including reproducibility across batches .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at regular intervals (0, 24, 48 hrs). Calculate degradation rate constants (k) using first-order kinetics. Control humidity and light exposure to isolate pH-specific effects. Structural byproducts (e.g., 2-chloro-3-hydroxypyridine) should be identified via LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain unexpected regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Use computational modeling (DFT calculations) to analyze electron density distribution on the pyridine ring. For example, the electron-withdrawing chlorine at C2 directs electrophilic substitution to C5/C5. Validate predictions experimentally via bromination (NBS in CCl₄) or nitration (HNO₃/H₂SO₄), followed by regioselectivity analysis using NOESY or X-ray crystallography. Compare results with analogous compounds (e.g., 3-methoxy-2-chloropyridine) to isolate steric/electronic effects .
Q. How can researchers design in vitro studies to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Target Selection : Screen against enzymes (e.g., kinases) using fluorescence-based assays. Prioritize targets with structural homology to known pyridine-binding proteins.
- Dose-Response : Test derivatives at 0.1–100 µM concentrations, with triplicate measurements. Calculate IC₅₀ values using nonlinear regression.
- Cytotoxicity : Assess in HEK-293 or HepG2 cells via MTT assay. Include positive (doxorubicin) and negative (DMSO) controls.
- SAR Analysis : Corporate substituent effects (e.g., butoxy chain length) with activity data to guide iterative synthesis .
Q. How should researchers resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Systematically test solubility in 10+ solvents (e.g., water, ethanol, DMSO) using the shake-flask method. Saturate solutions at 25°C, filter, and quantify via UV-Vis (λ_max ~270 nm). Control for impurities by pre-purifying solvents. Compare results with literature values, noting deviations due to crystallinity (assessed via XRD) or hydration. Publish raw data with detailed experimental protocols to enhance reproducibility .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression in real time.
- DoE Optimization : Use a factorial design to evaluate critical parameters (e.g., stoichiometry, agitation rate).
- Crystallization Control : Seed batches with pure crystals and maintain consistent cooling rates.
- QC Metrics : Enforce strict thresholds for HPLC purity (>98%) and residual solvent levels (<500 ppm) .
Data Presentation Guidelines
Table 1 : Key Physicochemical Properties of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
